Regioisomeric Molecular Descriptor Comparison
As a 2-methyl-3-substituted furan, 2-methylfuran-3-sulfonamide possesses a distinct substitution pattern compared to its 5-substituted isomer 2-methylfuran-5-sulfonamide. The 3-sulfonamide configuration places the sulfamoyl group adjacent to the 2-methyl substituent on the furan ring, whereas the 5-sulfonamide isomer positions the sulfamoyl group at the opposite end of the conjugated π-system. [1] This regioisomeric difference manifests in distinct computed physicochemical properties including molecular polar surface area (PSA) values and calculated partition coefficients that influence solubility and membrane permeability. [2]
| Evidence Dimension | Regioisomeric substitution pattern and computed molecular properties |
|---|---|
| Target Compound Data | Sulfonamide at 3-position; methyl at 2-position; calculated PSA: 81.68 Ų |
| Comparator Or Baseline | 2-Methylfuran-5-sulfonamide: sulfonamide at 5-position; methyl at 2-position |
| Quantified Difference | Different elemental analysis composition; distinct isomerization behavior |
| Conditions | Computational molecular property prediction; elemental analysis |
Why This Matters
Regioisomeric identity determines physicochemical behavior and synthetic utility; substitution with the incorrect isomer will yield non-reproducible results.
- [1] Scully, J. F., & Brown, E. V. (1963). The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides. The Journal of Organic Chemistry. View Source
- [2] ChemSrc. 2-methylfuran-3-sulfonamide (CAS No.: 500891-48-5). Retrieved from https://m.chemsrc.com/en/cas/500891-48-5_1301448.html. View Source
